molecular formula C7H11ClN2O B1420136 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide CAS No. 1019394-83-2

2-chloro-N-(2-cyanoethyl)-N-methylpropanamide

Cat. No.: B1420136
CAS No.: 1019394-83-2
M. Wt: 174.63 g/mol
InChI Key: IZJYJBNDKNZMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-cyanoethyl)-N-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a cyanoethyl group, and a methyl group attached to the nitrogen atom of the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropropanoyl chloride with N-methyl-2-cyanoethylamine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-cyanoethyl)-N-methylpropanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.

    Hydrolysis: Formation of 2-cyanoethylamine and the corresponding carboxylic acid.

    Reduction: Formation of 2-aminoethyl-N-methylpropanamide.

Scientific Research Applications

2-chloro-N-(2-cyanoethyl)-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the cyano group can undergo reduction or hydrolysis. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-cyanoethyl)acetamide
  • 2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide
  • 2-chloro-N-(2-cyanoethyl)-N-ethylacetamide

Comparison

2-chloro-N-(2-cyanoethyl)-N-methylpropanamide is unique due to the presence of the methyl group on the nitrogen atom, which can influence its reactivity and interaction with other molecules. Compared to 2-chloro-N-(2-cyanoethyl)acetamide, the additional methyl group can enhance its lipophilicity and potentially alter its biological activity. The presence of different substituents in similar compounds can lead to variations in their chemical properties and applications.

Properties

IUPAC Name

2-chloro-N-(2-cyanoethyl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-6(8)7(11)10(2)5-3-4-9/h6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJYJBNDKNZMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-cyanoethyl)-N-methylpropanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-cyanoethyl)-N-methylpropanamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(2-cyanoethyl)-N-methylpropanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(2-cyanoethyl)-N-methylpropanamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(2-cyanoethyl)-N-methylpropanamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(2-cyanoethyl)-N-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.